8-Aminoethyl-3-azabicyclo[3.2.1]octane
Description
8-Aminoethyl-3-azabicyclo[3.2.1]octane is a bicyclic amine characterized by a nitrogen atom at the 3-position and an aminoethyl substituent. This scaffold is part of the tropane alkaloid family, which is renowned for its pharmacological relevance, including roles as receptor antagonists, enzyme inhibitors, and neuroactive agents .
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-3-9-7-1-2-8(9)6-11-5-7/h7-9,11H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBDVLYDJRCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 8-Aminoethyl-3-azabicyclo[3.2.1]octane typically proceeds through:
- Construction of the 8-azabicyclo[3.2.1]octane core scaffold.
- Introduction of the aminoethyl substituent at the 8-position.
- Purification and isolation of the target compound, often as its hydrochloride salt.
This approach leverages either modification of existing azabicyclooctane derivatives or enantioselective construction of the bicyclic scaffold from acyclic or achiral precursors.
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The core bicyclic structure is central to the synthesis and can be prepared via several routes:
Enantioselective desymmetrization of achiral tropinone derivatives: This method involves stereocontrolled transformations of tropinone, an achiral bicyclic ketone, to yield enantioenriched 8-azabicyclo[3.2.1]octane derivatives. This approach exploits chiral catalysts or auxiliaries to induce stereoselectivity during ring formation or functional group transformations.
Use of chiral pool starting materials: Naturally occurring enantiopure building blocks are employed to construct the bicyclic framework with inherent stereochemical control. This method ensures high stereoselectivity and is favored for synthesizing tropane alkaloid analogues.
Intramolecular cyclization and rearrangements: Strategies such as Beckmann rearrangement or aza-Cope-Mannich rearrangement have been reported to form the bicyclic core efficiently from suitable precursors, often involving epoxide intermediates and nitrogen nucleophiles.
Introduction of the Aminoethyl Group
The aminoethyl substituent at the 8-position is introduced by modifying the bicyclic scaffold, typically through:
Nucleophilic substitution or alkylation reactions: Starting from the azabicyclooctane core, an aminoethyl group can be introduced via alkylation with 2-bromoethylamine or related reagents under controlled conditions.
Reduction and functional group interconversion: In some synthetic sequences, lactam or azide intermediates derived from the bicyclic scaffold are reduced or converted to primary amines, followed by chain elongation to introduce the aminoethyl moiety.
Representative Synthetic Procedure (Literature-Derived)
Detailed Research Findings
Enantioselective methodologies: Research emphasizes the importance of stereoselective synthesis to obtain the biologically active enantiomer of the bicyclic scaffold. Methods such as catalytic asymmetric cyclizations and desymmetrization of tropinone derivatives have been reported with high enantiomeric excess.
Functionalization strategies: The aminoethyl group is typically introduced after scaffold formation. The modification often involves nucleophilic substitution reactions on activated intermediates or reductive amination steps.
Purification and characterization: The compound is frequently isolated as its hydrochloride salt to enhance stability and solubility, with purification achieved by silica gel chromatography or recrystallization.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol (free base), 190.71 g/mol (hydrochloride) |
| IUPAC Name | 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine |
| Key Synthetic Steps | Enantioselective bicyclic scaffold formation, aminoethyl group introduction via alkylation |
| Common Precursors | Tropinone derivatives, chiral pool starting materials |
| Typical Purification | Chromatography, crystallization as hydrochloride salt |
| Biological Relevance | Mu-opioid receptor antagonists, neurological disorder treatment potential |
Notes on Synthetic Challenges and Advances
The construction of the bridged bicyclic ring system with correct stereochemistry remains a synthetic challenge, addressed by recent advances in asymmetric catalysis and chiral auxiliary strategies.
The introduction of the aminoethyl substituent requires careful control to avoid over-alkylation or side reactions, often necessitating protecting group strategies and selective reaction conditions.
Recent patents and research emphasize scalable methods suitable for pharmaceutical applications, including the use of conventional protecting groups and purification techniques compatible with industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Aminoethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound.
Scientific Research Applications
8-Aminoethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems due to its structural similarity to naturally occurring alkaloids.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Aminoethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
8-Aminoethyl-3-azabicyclo[3.2.1]octane, commonly referred to as AEA, is a bicyclic compound belonging to the class of azabicyclic amines. Its unique structure and biological properties have garnered significant attention in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of AEA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C8H14N2
Molecular Weight: 142.21 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2CCN(C2)C1CC(C)N
The biological activity of AEA is primarily attributed to its interaction with various neurotransmitter systems, particularly the opioid and monoamine systems. It has been identified as a mu-opioid receptor antagonist , which suggests potential applications in treating conditions related to opioid receptor activity, such as opioid-induced bowel dysfunction and pain management without central nervous system side effects .
Biological Activities
- Opioid Receptor Modulation
- Monoamine Reuptake Inhibition
-
Anticancer Properties
- Preliminary studies indicate that AEA may possess anticancer activity, particularly against certain tumor cell lines. Its structural similarity to other bioactive compounds suggests it could interfere with cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .
Study 1: Antidepressant Effects
A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant-like effects of AEA in animal models. The results indicated that administration of AEA led to significant reductions in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .
Study 2: Opioid-Induced Bowel Dysfunction
Research focused on the use of AEA as a treatment for opioid-induced bowel dysfunction demonstrated its efficacy in alleviating symptoms without compromising analgesic effects. This dual action highlights its potential as a therapeutic agent for patients undergoing opioid therapy .
Comparative Analysis with Similar Compounds
Q & A
Q. What is the core structural significance of 8-azabicyclo[3.2.1]octane in medicinal chemistry?
The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing bicyclic structure central to tropane alkaloids. Its rigid conformation enables stereoselective interactions with biological targets, particularly monoamine transporters (DAT, SERT, NET), which regulate neurotransmitter reuptake . Modifications at the 3-position (e.g., aminoethyl groups) enhance selectivity for specific transporters .
Q. What synthetic methodologies are commonly used to prepare 8-azabicyclo[3.2.1]octane derivatives?
Key methods include:
- Radical cyclization : Using n-tributyltin hydride/AIBN to generate bicyclic structures from bromoethyl-azetidinones with >99% diastereocontrol .
- Diels-Alder reactions : BF₃·Et₂O-promoted cycloadditions to construct fused bicyclic systems .
- Stereoselective reductions : LiAlH₄ or hydrogenation to convert azabicyclic ketones to enantiomerically pure amines .
Q. Which analytical techniques are critical for characterizing these compounds?
- HPLC-MS : Quantifies derivatives in complex matrices and tracks metabolic stability .
- X-ray crystallography : Resolves stereochemical configurations of bicyclic cores .
- Electrophysiology : Measures effects on neurotransmitter transporters (e.g., slow EPSP modulation in myenteric neurons) .
Advanced Research Questions
Q. How do stereochemical variations at the 3-position influence dopamine transporter (DAT) affinity?
The 3-aminoethyl substituent’s stereochemistry modulates DAT binding. For example:
- endo- vs. exo- isomers : Rigid ethylidenyl derivatives show modest stereoselectivity, with endo-configurations favoring DAT inhibition (IC₅₀ ~100 nM) over SERT .
- Bulkier groups : 3-Benzyl or p-tolyl substitutions enhance DAT selectivity by restricting conformational flexibility .
Methodological insight: Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Contradictions often arise from:
Q. What role do computational methods play in optimizing 8-azabicyclo[3.2.1]octane derivatives?
- Docking studies : Predict binding poses within DAT/SERT/NET homology models .
- QSAR models : Identify key substituents (e.g., 3-aryl groups) that improve logP and blood-brain barrier permeability .
- Metabolic prediction : Tools like MetaSite forecast cytochrome P450-mediated oxidation sites to guide synthetic modifications .
Q. How does substitution at the 8-position affect selectivity for fatty acid elongase (ELOVL6) inhibition?
- Sulfonamide derivatives : 8-(4-Fluorophenyl)sulfonamides show nanomolar ELOVL6 inhibition (IC₅₀ = 12 nM) by mimicking the acyl-CoA substrate .
- Steric hindrance : Bulky 8-cyclopropyl groups reduce off-target effects on monoamine transporters .
Experimental validation: Use isotopic labeling (¹⁴C-palmitate) to quantify fatty acid elongation in hepatocytes .
Q. What strategies improve metabolic stability of 8-azabicyclo[3.2.1]octane-based therapeutics?
- N-methylation : Reduces oxidative deamination by monoamine oxidases .
- Deuterium incorporation : Stabilizes metabolically labile C-H bonds (e.g., 3-deuteroethyl derivatives) .
- Prodrug approaches : Phosphate esters enhance aqueous solubility and delay hepatic clearance .
Methodological Notes
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
- In vivo validation : Employ conditional DAT-knockout mice to confirm target specificity .
- Data reproducibility : Adopt NIH guidelines for rigorous statistical power analysis in neurotransmitter uptake assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
